molecular formula C18H15FN2O2S B2430331 3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034271-58-2

3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2430331
CAS No.: 2034271-58-2
M. Wt: 342.39
InChI Key: SYRXVKXUMRNIBV-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with fluorine and methoxy groups, along with a pyridine ring attached to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe pyridine and thiophene moieties are often introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is unique due to its specific substitution pattern, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-23-16-5-4-13(10-14(16)19)18(22)21-11-12-6-7-20-15(9-12)17-3-2-8-24-17/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRXVKXUMRNIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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